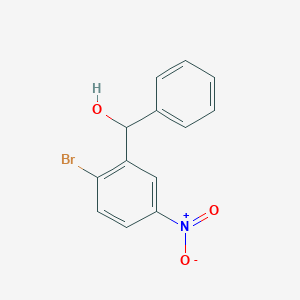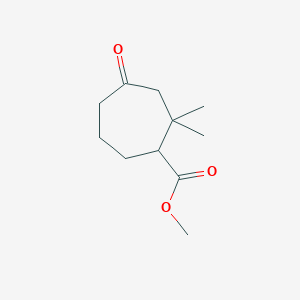
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide is a compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a hydroxy group at the 2-position of the propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide typically involves the reaction of 2-bromopyridine with 2-hydroxy-2-methylpropanamide under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxy group, followed by nucleophilic substitution with 2-bromopyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of N-(2-bromopyridin-4-yl)-2-oxo-2-methylpropanamide.
Reduction: Formation of N-(2-pyridin-4-yl)-2-hydroxy-2-methylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but lack the bromine atom and hydroxy group.
3-bromoimidazo[1,2-a]pyridines: These compounds have a bromine atom at a different position and a fused imidazole ring.
Uniqueness
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide is unique due to the specific positioning of the bromine atom and hydroxy group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H11BrN2O2 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-9(2,14)8(13)12-6-3-4-11-7(10)5-6/h3-5,14H,1-2H3,(H,11,12,13) |
Clé InChI |
WFCCREQYXRLSIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NC1=CC(=NC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


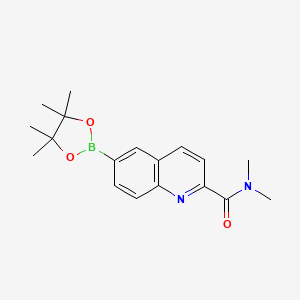

![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
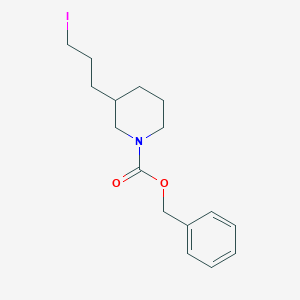
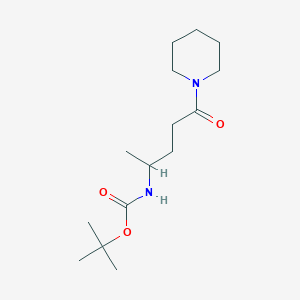
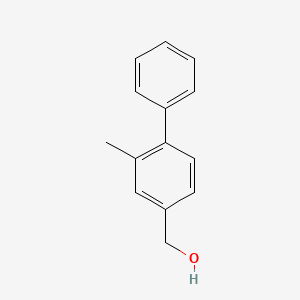
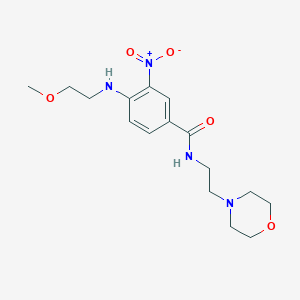
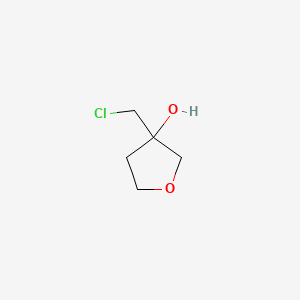

![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)

